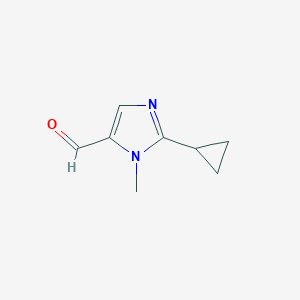
2-cyclopropyl-3-methyl-3H-imidazole-4-carbaldehyde
Cat. No. B8612204
M. Wt: 150.18 g/mol
InChI Key: PJTFCNKTWJRWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07214802B2
Procedure details


To a solution of 2.32 g (12.5 mmol) of N-methyl-cyclopropanecarboxamidine tetrafluoroborate in 4 mL of MeCN were added 2.41 g (12.5 mmol) of 2-bromo-3-isopropoxy-propenal, 5.1 g (37 mmol) of K2CO3, and 0.17 g (0.62 mmol) of 18-crown-6. The mixture was stirred at rt overnight, and then was concentrated and redissolved in EtOAc. Water was added to dissolve the salts, the layers were separated, and the aqueous phase was extracted twice with EtOAc. The combined extracts were washed with a small amount of water and brine, dried over Na2SO4, filtered, concentrated, and chromatographed (35–85% EtOAc in hexanes) to provide 646 mg of 2-cyclopropyl-3-methyl-3H-imidazole-4-carbaldehyde as a pale yellow oil.
Name
N-methyl-cyclopropanecarboxamidine tetrafluoroborate
Quantity
2.32 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
F[B-](F)(F)F.[CH3:6][NH:7][C:8]([CH:10]1[CH2:12][CH2:11]1)=[NH:9].Br[C:14](=[CH:17]OC(C)C)[CH:15]=[O:16].C([O-])([O-])=O.[K+].[K+].C1OCCOCCOCCOCCOCCOC1>CC#N>[CH:10]1([C:8]2[N:7]([CH3:6])[C:14]([CH:15]=[O:16])=[CH:17][N:9]=2)[CH2:12][CH2:11]1 |f:0.1,3.4.5|
|
Inputs


Step One
|
Name
|
N-methyl-cyclopropanecarboxamidine tetrafluoroborate
|
|
Quantity
|
2.32 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.CNC(=N)C1CC1
|
|
Name
|
|
|
Quantity
|
2.41 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C=O)=COC(C)C
|
|
Name
|
|
|
Quantity
|
5.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.17 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at rt overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in EtOAc
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the salts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted twice with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with a small amount of water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed (35–85% EtOAc in hexanes)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C1=NC=C(N1C)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 646 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 34.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
